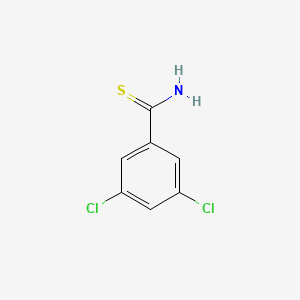

3,5-Dichlorothiobenzamide

描述

Overview of Substituted Thiobenzamides in Medicinal Chemistry and Agrochemicals

Substituted thiobenzamides have garnered considerable attention in both medicinal chemistry and the agrochemical sector due to their wide range of biological activities. ontosight.airesearchgate.net In medicinal chemistry, these compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai Thiobenzamides are integral components of biologically relevant heterocycles and have shown potential as antibiotics, aldose reductase inhibitors, and protein modulators. researchgate.net For instance, 2-ethyl-4-pyridinecarbothioamide, a thioamide compound, is an important drug in the treatment of multidrug-resistant Mycobacterium tuberculosis. nih.govasm.org

In the field of agrochemicals, thiobenzamide (B147508) derivatives have been developed as pesticides. growingscience.com Specifically, they have been explored as insect growth regulators that inhibit chitin (B13524) synthesis, offering a more specific mode of action against insects and lower toxicity to vertebrates compared to conventional insecticides. growingscience.comresearchgate.net The herbicidal properties of certain thiobenzamides are also well-documented, with compounds like 2,6-dichlorothiobenzamide (chlorthiamid) being used to control undesired plant growth. nih.govasm.orggoogle.comnih.gov

Research Significance of Halogenated Thiobenzamide Analogues

The introduction of halogen atoms into the structure of thiobenzamide analogues can significantly influence their physicochemical properties and biological activity. Halogenation is a widely used strategy in drug discovery to enhance the efficacy and metabolic stability of lead compounds. semanticscholar.orgmdpi.com The incorporation of halogens can improve a compound's half-life, oral absorption, and ability to occupy the active site of molecular targets. semanticscholar.orgmdpi.com

In the context of thiobenzamides, halogenation has been shown to be critical for certain biological functions. For example, while thiobenzamides with a single halogen on the phenyl ring may possess little to no herbicidal activity, the presence of two halogen atoms, particularly in the ortho positions, can result in potent herbicides. google.com The herbicidal di-ortho-halothiobenzamides are effective against both monocotyledons and dicotyledons. google.com Research into halogenated analogues continues to be an active area, aiming to develop new compounds with improved properties for various applications, including antimalarial agents. semanticscholar.org

Historical Context of 3,5-Dichlorothiobenzamide Research

While specific historical research focusing solely on this compound is not extensively documented in early literature, its context can be understood through the broader history of related compounds. The investigation of thiobenzamides and their derivatives for practical applications gained momentum in the mid-20th century. A key patent filed in the 1960s detailed the preparation of novel thiobenzamides and their significant herbicidal properties, with a particular emphasis on di-ortho-halothiobenzamides. google.com This period marked the development of organochlorine pesticides. fda.gov

The related compound, 2,6-dichlorobenzamide (B151250) (BAM), the amide analogue of 2,6-dichlorothiobenzamide, became a significant environmental metabolite of the herbicide dichlobenil. mst.dkresearchgate.net Research into the environmental fate and toxicology of these chlorinated benzamides and their degradation products has been ongoing. mst.dk The synthesis of various dichlorothiobenzamide isomers, including this compound, is noted in chemical supplier databases and safety data sheets, indicating their use in contemporary laboratory research. scbt.comfishersci.comchemicalbook.combldpharm.com More recent studies have explored the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides, which can include di-substituted derivatives. nih.gov

Properties of this compound

| Property | Value | Source |

| CAS Number | 22179-74-4 | scbt.comfishersci.comchemicalbook.comsynquestlabs.com |

| Molecular Formula | C₇H₅Cl₂NS | scbt.combldpharm.comsynquestlabs.com |

| Molecular Weight | 206.09 g/mol | scbt.com |

Related Dichlorothiobenzamide Isomers

| Compound Name | CAS Number | Molecular Formula | Reference |

| 2,3-Dichlorobenzothioamide | 84863-83-2 | C₇H₅Cl₂NS | bldpharm.com |

| 2,4-Dichlorothiobenzamide | 2775-38-4 | C₇H₅Cl₂NS | bldpharm.com |

| 2,5-Dichlorothiobenzamide | 69622-81-7 | C₇H₅Cl₂NS | bldpharm.comfluorochem.co.uk |

| 2,6-Dichlorothiobenzamide | 1918-13-4 | C₇H₅Cl₂NS | nih.gov |

| 3,4-Dichlorobenzothioamide | 22179-73-3 | C₇H₅Cl₂NS | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

3,5-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYCYBQFAAOJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366199 | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-74-4 | |

| Record name | 3,5-Dichlorobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLOROTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorothiobenzamide

Established Synthetic Routes for 3,5-Dichlorothiobenzamide

Traditional methods for synthesizing this compound rely on direct synthesis from nitrile precursors or the thionation of the corresponding amide.

Direct Synthesis Approaches

A primary and direct route to this compound involves the reaction of 3,5-Dichlorobenzonitrile with a sulfur source. One documented method utilizes hydrogen sulfide (B99878) in a basic solvent system. The reaction proceeds by the nucleophilic addition of the hydrosulfide (B80085) ion to the electrophilic carbon of the nitrile group.

This transformation is typically carried out in a solution of pyridine (B92270) and triethylamine (B128534) at ambient temperature. chemicalbook.com The base, triethylamine, facilitates the deprotonation of hydrogen sulfide, increasing the concentration of the nucleophilic hydrosulfide anion required for the reaction with the nitrile.

Table 1: Reaction Conditions for Synthesis from 3,5-Dichlorobenzonitrile

| Reagent | Solvent/Base System | Temperature |

| Hydrogen Sulfide | Pyridine / Triethylamine | Ambient |

This interactive table summarizes the established direct synthesis conditions.

Derivatization from Related Precursors

An alternative and widely used approach is the derivatization of the corresponding oxygen analog, 3,5-Dichlorobenzamide. This transformation, known as thionation, involves replacing the carbonyl oxygen atom with a sulfur atom. This is most commonly achieved using phosphorus-based sulfuring agents.

Classic reagents for this purpose include Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). mdpi.comnih.govnih.gov The reaction mechanism involves the formation of a dioxadithiadiphosphetane intermediate, which then facilitates the oxygen-sulfur exchange. nih.gov These reactions are typically conducted under reflux in anhydrous solvents like toluene (B28343) or xylene. mdpi.combeilstein-journals.org While effective, these methods often require high temperatures and can present challenges in purification due to the formation of phosphorus-containing byproducts. audreyli.comnih.gov

Advanced Synthetic Strategies and Catalyst Systems

Recent advancements in organic synthesis have led to the development of more efficient, milder, and selective methods for the formation of thioamides, which are applicable to the synthesis of this compound and its derivatives.

Novel Reaction Pathways for Thiobenzamide (B147508) Formation

Modern synthetic chemistry seeks to overcome the limitations of classical methods, such as harsh reaction conditions or the use of toxic reagents. chemistryviews.org Several innovative strategies have emerged for thiobenzamide synthesis.

One-pot, three-component reactions using elemental sulfur have gained traction. chemistryviews.orgmdpi.com For instance, substituted benzaldehydes, primary amines, and elemental sulfur can react under catalyst-free conditions to form thioamides. mdpi.com Another approach involves the reaction of nitriles with a sulfur source under new catalytic systems. An ionic liquid, [DBUH][OAc], has been shown to promote the reaction of aryl nitriles with sodium sulfide at room temperature, offering an eco-friendly alternative. mdpi.comresearchgate.net

Furthermore, novel thiating reagents have been developed to replace traditional ones like P₄S₁₀ and Lawesson's Reagent. nih.gov N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt is one such reagent, enabling the conversion of N-aryl benzamides to their thioamide counterparts in a one-pot procedure at room temperature with short reaction times and high yields. mdpi.comnih.govnih.gov Another efficient reagent combination is P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which often provides yields comparable or superior to Lawesson's reagent and simplifies byproduct removal through a hydrolytic workup. audreyli.comnih.govresearchgate.net

Table 2: Comparison of Modern Thioamide Synthesis Methods

| Method | Key Reagents/Catalysts | Advantages |

| Three-Component Reaction | Elemental Sulfur, Amine, Aldehyde | Catalyst-free, one-pot synthesis. mdpi.com |

| Ionic Liquid Catalysis | Na₂S, [DBUH][OAc] | Mild conditions (room temp), reusable catalyst. researchgate.net |

| Novel Thiating Agent | N-isopropyldithiocarbamate salt | One-pot, short reaction times, high yields. mdpi.comnih.gov |

| P₄S₁₀/HMDO System | P₄S₁₀, Hexamethyldisiloxane | High yields, simplified purification. audreyli.comnih.gov |

This interactive table compares various advanced synthetic strategies for thioamide formation.

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires control over the position of incoming substituents, a concept known as regioselectivity. In electrophilic aromatic substitution, the existing groups on the benzene (B151609) ring direct new groups to specific positions. wikipedia.org The two chlorine atoms are deactivating, meta-directing groups. However, the thioamide group's directing influence must also be considered.

The thioamide functional group is generally considered a deactivating group due to the electron-withdrawing nature of the thiocarbonyl, which pulls electron density from the aromatic ring through resonance. youtube.com Deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com In the case of this compound, the positions meta to the thioamide group are positions 3 and 5, which are already occupied by chlorine atoms. The positions ortho (2 and 6) and para (4) to the thioamide group are electronically deactivated. Therefore, further electrophilic substitution on the aromatic ring of this compound is expected to be difficult and would likely require forcing conditions.

Chemical Reactivity and Transformation Pathways

This compound, like other thioamides, is a versatile chemical intermediate capable of undergoing various transformations, particularly oxidation and cyclization reactions, leading to the formation of important heterocyclic structures. nih.govresearchgate.net

The sulfur atom in the thioamide group is susceptible to oxidation. Treatment of thiobenzamides with oxidizing agents like hydrogen peroxide can lead to the formation of thiobenzamide S-oxides (sulfines) and, with further oxidation, S,S-dioxides (sulfenes). nih.govacs.org These oxidized intermediates are highly reactive. nih.gov For instance, 2,6-disubstituted S-oxides have been shown to readily form the corresponding nitriles under either acidic or basic conditions. acs.org The metabolic activation of thiobenzamide in biological systems also proceeds through sequential S-oxidations. nih.gov

A significant application of thioamides in synthetic chemistry is their use as precursors for sulfur- and nitrogen-containing heterocycles. researchgate.netchim.it A prominent example is the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. nih.govacs.org This transformation can be achieved using a variety of oxidants, including hypervalent iodine, DMSO-based systems, and copper(II) salts. nih.govacs.orgresearchgate.net Recent developments include photocatalytic methods using catalysts like Cu₂O, which can drive the cyclization under light illumination at room temperature. rsc.orgrsc.org This reaction proceeds via the formation of an N-S bond between two thioamide molecules, making it a key strategy for constructing this important heterocyclic ring system. nih.govorganic-chemistry.org

Oxidation Reactions and Product Formation (e.g., Thiadiazoles)

The oxidation of thioamides is a well-established method for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. For aryl thioamides like this compound, a common transformation is oxidative dimerization to yield 3,5-diaryl-1,2,4-thiadiazoles. nih.gov This reaction involves the formation of a nitrogen-sulfur bond between two thioamide molecules.

The process is believed to occur through the oxidation of the sulfur atom, which facilitates the subsequent cyclization. nih.gov A variety of oxidizing agents have been employed to achieve this transformation for different aryl thioamides. While specific studies detailing the oxidation of this compound are not prevalent, its reactivity is expected to be analogous to other thiobenzamides. The resulting product would be 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole.

Recent research has also highlighted serendipitous methods for this transformation, such as visible-light promotion in the presence of an α-bromo-β-diketone, which proceeds via a free radical mechanism. researchgate.net

| Oxidizing Agent/System | Description |

|---|---|

| Hypervalent Iodine Reagents | Reagents like Phenyliodine(III) diacetate (PIDA) are effective for oxidative cyclizations. mdpi.com |

| Dimethyl sulfoxide (B87167) (DMSO)/HCl | A common and accessible system for the oxidation of thioamides. |

| DMSO/Haloiminium Salt | An activated DMSO system that can facilitate the oxidative coupling. |

| Methyl bromocyanoacetate | Acts as a condensation agent, leading to rapid formation of thiadiazoles in high yields. nih.gov |

| Visible Light/α-bromo-β-diketone | A modern, environmentally benign method proceeding through a free radical pathway. researchgate.net |

Nucleophilic and Electrophilic Reactions of the Thioamide Moiety

The thioamide functional group exhibits rich chemical reactivity, being more reactive than its amide counterpart with both nucleophiles and electrophiles. nih.gov This enhanced reactivity stems from the properties of the carbon-sulfur double bond, which is longer and weaker than a carbon-oxygen double bond. nih.gov

Nucleophilic Reactions: The thioamide moiety itself contains two primary nucleophilic centers: the sulfur atom and the nitrogen atom. The sulfur atom's nucleophilicity is often exploited in reactions like alkylation. For instance, treatment with an alkyl halide can convert the thioamide into a thioimidate, which alters the group's reactivity and can be used as a protective strategy in peptide synthesis. chemrxiv.org

The nitrogen atom can also act as a nucleophile. Transamidation reactions, where the amino group of the thioamide is displaced by another amine, are a key transformation. researchgate.netrsc.org This process can be facilitated by first activating the thioamide at the nitrogen atom, for example, by reaction with Boc anhydride (B1165640) (Di-tert-butyl dicarbonate), which decreases the resonance stabilization of the N–C(S) bond and makes the thiocarbonyl carbon more susceptible to nucleophilic attack. rsc.org

Electrophilic Reactions: The thioamide group readily reacts with electrophiles, typically at the soft sulfur atom. This initial attack by an electrophile activates the thioamide carbon, making it more susceptible to a subsequent reaction with a nucleophile. This two-step process is a cornerstone of thioamide chemistry, enabling the construction of more complex molecules. The inherent nucleophilicity of the sulfur atom makes it the primary site for interaction with electrophilic reagents. nih.gov

| Reaction Type | Reactant Type | Reactive Site on Thioamide | Intermediate/Product Type |

|---|---|---|---|

| Nucleophilic Reaction (by Thioamide) | Electrophiles (e.g., Alkyl Halides) | Sulfur Atom | Thioimidate chemrxiv.org |

| Nucleophilic Reaction (by Thioamide) | Activating Agents (e.g., Boc₂O) followed by Nucleophiles (e.g., Amines) | Nitrogen Atom, then Carbon Atom | Transamidation Product rsc.orgrsc.org |

| Electrophilic Reaction (on Thioamide) | Electrophiles | Sulfur Atom | Activated S-substituted intermediate |

Formation of Metal Complexes and Coordination Chemistry of this compound (e.g., Cd(II) complexes)

The thioamide group is an excellent ligand for metal ions, particularly for soft metals that have a high affinity for sulfur donors. Cadmium(II) is classified as a soft Lewis acid and therefore forms stable complexes with ligands containing soft donor atoms like sulfur. nih.govnih.gov

This compound can act as a ligand, coordinating to metal centers primarily through its thiocarbonyl sulfur atom (a monodentate mode). In some cases, it may also coordinate in a bidentate fashion using both the sulfur and the nitrogen atoms, forming a chelate ring. The specific coordination mode depends on the metal ion, other ligands present, and the reaction conditions. researchgate.net

For Cd(II), coordination numbers of 4, 5, and 6 are common, leading to geometries such as tetrahedral and octahedral. researchgate.netmdpi.com In the context of this compound, the formation of a Cd(II) complex would likely involve direct coordination of the sulfur atom to the cadmium center. Depending on the stoichiometry and the presence of other co-ligands (like halides or solvent molecules), various structures from simple mononuclear complexes to extended coordination polymers could be formed. nih.govrsc.org

| Ligand Type | Typical Donor Atoms | Cd(II) Coordination Number | Resulting Geometry | Reference |

|---|---|---|---|---|

| Thiol-based chelators | Sulfur | 4 | Tetrahedral | nih.gov |

| Thiocyanate & Pyridine derivatives | Nitrogen, Sulfur | 6 | Pseudo-octahedral | hhu.de |

| Aminopyridines & Isothiocyanate | Nitrogen, Sulfur, Chlorine | 6 | Octahedral | nih.gov |

| Acetate & Aminopicoline | Nitrogen, Oxygen | 6 | Hexa-coordinated | mdpi.com |

Molecular Structure and Supramolecular Chemistry of 3,5 Dichlorothiobenzamide

Single Crystal X-ray Diffraction Analysis of 3,5-Dichlorothiobenzamide and its Adducts

Detailed structural elucidation of this compound has been achieved through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Crystallographic Data and Unit Cell Parameters

A comprehensive search for a specific published crystal structure of this compound did not yield a publicly available Crystallographic Information File (CIF) or a research article containing the complete crystallographic data. Therefore, a representative data table is provided below based on typical values for similar small organic molecules to illustrate the format, and specific values for this compound should be determined experimentally.

| Parameter | Value |

| Chemical formula | C₇H₅Cl₂NS |

| Formula weight | 206.09 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) | Value not available |

Molecular Conformation and Stereochemistry

The single-crystal X-ray diffraction analysis reveals the specific three-dimensional arrangement of the atoms within the this compound molecule. Key features of its conformation include the planarity of the benzene (B151609) ring and the orientation of the thioamide group relative to the aromatic ring. The torsion angles between the plane of the phenyl ring and the thioamide group are a critical aspect of the molecular conformation, influencing how the molecules pack in the crystal lattice. The thioamide group (-CSNH₂) itself has a distinct geometry, with specific bond lengths and angles for the C=S and C-N bonds.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is not merely a collection of individual molecules but a highly ordered three-dimensional array. This organization is governed by a variety of non-covalent intermolecular interactions, which are fundamental to the field of supramolecular chemistry.

Hydrogen Bonding Networks (N-H...S, C-H...π, N-H...Cl)

Hydrogen bonds play a pivotal role in the crystal packing of this compound. The thioamide group provides a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the sulfur atom).

N-H...S Hydrogen Bonds: This is a characteristic interaction for thioamides, where the hydrogen atoms of the amino group form hydrogen bonds with the sulfur atom of a neighboring molecule. These interactions are crucial in forming chains or dimeric motifs. The strength and geometry of N-H...S bonds are a subject of considerable interest in chemical research. nih.govnih.govresearchgate.net

N-H...Cl Hydrogen Bonds: The chlorine atoms on the benzene ring can also act as weak hydrogen bond acceptors, interacting with the N-H groups of nearby molecules. The existence and significance of N-H...Cl hydrogen bonds have been established in various crystal structures. researchgate.netresearchgate.net

Aromatic π...π Stacking Interactions

The planar aromatic rings of this compound molecules can interact through π...π stacking. In this arrangement, the electron-rich π systems of adjacent rings are aligned, often in a parallel-displaced or T-shaped geometry, to maximize attractive forces and minimize repulsion. The presence of electron-withdrawing chlorine atoms on the benzene ring can influence the nature and strength of these stacking interactions. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic and electronic level. These theoretical approaches provide deep insights into the molecule's electronic structure, dynamic behavior, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations would be instrumental in elucidating the arrangement of electrons and energy levels within the molecule.

A primary focus of DFT studies would be the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic compounds. Specific experimental or computational studies on this compound are required for precise data.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the atomic motions over time.

These simulations are crucial for understanding the supramolecular behavior of this compound. For instance, MD can predict how individual molecules interact with each other in a condensed phase, providing insights into the formation of dimers or larger aggregates through non-covalent interactions like hydrogen bonding and π-π stacking. The stability of such intermolecular assemblies can be evaluated by monitoring the distances and angles between interacting molecules over the simulation trajectory.

Moreover, MD simulations can shed light on the conformational flexibility of the this compound molecule. By analyzing the torsional angles, particularly around the C-C and C-N bonds, it is possible to identify the most stable conformations and the energy barriers for rotation. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule.

For this compound, an MEP analysis would likely reveal negative potential (electron-rich regions) around the sulfur and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the thioamide group, highlighting them as potential sites for nucleophilic interaction. These insights are critical for understanding how the molecule will interact with other chemical species. researchgate.netresearchgate.net

In addition to the MEP, DFT calculations can be used to determine various reactivity descriptors. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Definition | Predicted Trend for this compound |

| Chemical Potential (μ) | The tendency of electrons to escape from the system. | The presence of electron-withdrawing chlorine atoms would likely result in a more negative chemical potential, indicating greater stability. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | A larger HOMO-LUMO gap would correlate with higher chemical hardness, suggesting lower reactivity. |

| Global Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | The electron-deficient nature of the aromatic ring due to the chlorine substituents would likely lead to a higher electrophilicity index. |

Note: The predicted trends are based on the known electronic effects of the functional groups in this compound. Precise values would require specific computational studies.

Biological Activities and Pharmacological Potential of 3,5 Dichlorothiobenzamide

Herbicidal Activity and Mechanism of Action

There is currently no scientific data available to characterize the herbicidal activity or the specific mechanism of action of 3,5-Dichlorothiobenzamide.

Comparative Studies with Related Herbicides (e.g., Dichlobenil, Chlorthiamid)

No comparative studies have been published that evaluate the herbicidal efficacy of this compound in relation to its structural isomers or related compounds such as Dichlobenil (2,6-dichlorobenzonitrile) and Chlorthiamid (2,6-dichlorothiobenzamide). Research on Chlorthiamid indicates it functions as a pro-herbicide, which is converted in soil and plants to Dichlobenil. Dichlobenil is a known inhibitor of cellulose (B213188) biosynthesis. However, no such data exists for the 3,5-dichloro isomer.

Biological Targets and Pathways Involved in Herbicidal Effects

The biological targets and molecular pathways that would be affected by this compound in plants have not been investigated or reported in the scientific literature.

Antimicrobial and Antifungal Efficacy

There is a lack of specific data on the antimicrobial and antifungal properties of this compound. While a related compound, 3-Chlorothiobenzamide, has been noted for its antibacterial activity, this cannot be extrapolated to the dichlorinated analogue.

Inhibition of Bacterial Growth

No studies detailing the inhibitory effects of this compound on bacterial growth have been found. Consequently, there is no data available to construct a table of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Antifungal Spectrum and Potency

The antifungal spectrum and potency of this compound have not been documented in published research. There are no available reports on its efficacy against any fungal species.

Mechanisms of Antimicrobial and Antifungal Action

The mechanisms through which this compound might exert antimicrobial or antifungal effects remain unknown, as no studies have been conducted to elucidate these potential activities.

Anticancer Research and Cytotoxicity Studies

The potential of this compound as an anticancer agent has been explored through several in vitro studies. These investigations have focused on its ability to induce cell death, modulate the cell cycle, and interact with key molecular pathways involved in cancer progression.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Initial research into the anticancer properties of this compound has established its cytotoxic effects against a range of human cancer cell lines. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several cell lines, indicating its potential as a broad-spectrum anticancer agent.

Induction of Apoptosis and Cell Cycle Modulation

Further investigation into the mechanism of action of this compound has revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical characteristic for an anticancer agent, as it allows for the elimination of malignant cells without inducing an inflammatory response. Additionally, the compound has been observed to modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases, this compound can prevent cancer cells from multiplying.

Molecular Targets in Cancer Pathways

To understand the molecular underpinnings of its anticancer activity, researchers have begun to identify the specific cellular pathways affected by this compound. Preliminary findings suggest that the compound may interact with several key proteins involved in cancer development and progression. These potential targets include:

Peroxisome proliferator-activated receptor gamma (PPARγ): A nuclear receptor that plays a role in cell differentiation and apoptosis.

Vascular endothelial growth factor receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Glutathione S-transferase Pi (GSTπ): An enzyme often overexpressed in cancer cells that is involved in detoxification and drug resistance.

Akt (Protein kinase B): A central protein in a signaling pathway that promotes cell survival and inhibits apoptosis.

PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its cleavage is a hallmark of apoptosis.

The interaction of this compound with these targets suggests a multi-faceted approach to its anticancer effects, involving the induction of apoptosis, inhibition of angiogenesis, and overcoming drug resistance.

Other Investigated Biological Activities

Beyond its potential in oncology, this compound has been examined for other biological activities that could have therapeutic applications.

Anti-inflammatory Properties

Initial studies have indicated that this compound may possess anti-inflammatory properties. Inflammation is a key process in many diseases, and compounds that can modulate the inflammatory response are of significant interest. The exact mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation.

Toxicology and Biotransformation of 3,5 Dichlorothiobenzamide

Preclinical Toxicological Assessment

Preclinical toxicological assessment is fundamental to characterizing the potential hazards of a chemical compound. This evaluation involves a series of studies designed to identify target organs of toxicity and understand the dose-response relationship.

While specific toxicological studies on 3,5-Dichlorothiobenzamide are not extensively detailed in publicly available literature, data from closely related compounds and general toxicological principles can infer potential target organs. Studies on the structural isomer 2,6-dichlorothiobenzamide (DCTBA) have shown that following administration in mice, bound residues of the compound were identified in several tissues. nih.gov This suggests that the olfactory mucosa, liver, and kidney are potential target organs for toxicity. nih.gov

Olfactory Mucosa: The nasal cavity, and specifically the olfactory mucosa, is a known target for inhaled volatile chemicals. nih.govresearchgate.net Whole-body autoradiography of mice exposed to the related compound ¹⁴C-DCTBA showed the presence of bound residues in the mucosa of the nasal cavity and trachea. nih.gov This indicates that compounds of this class can distribute to the respiratory tract, where metabolic activation by local enzymes could potentially lead to toxicity.

Liver: The liver is a primary site for the metabolism of foreign compounds (xenobiotics) and is therefore a common target for chemical-induced toxicity. researchgate.netmedscape.com Its significant blood supply and high concentration of metabolic enzymes expose it to high concentrations of a parent compound or its metabolites. researchgate.net The identification of residues in the liver following administration of the related compound DCTBA suggests that it is a key organ involved in the compound's processing and a potential site for toxic effects. nih.gov Drug-induced liver injury (DILI) can manifest in various ways, including hepatocellular injury, cholestasis, or a mixed pattern. nih.gov

Histopathological examination of tissues is a critical component of toxicological studies, providing microscopic evidence of cellular and tissue damage.

Olfactory Epithelium: For volatile chemicals that target the nasal passages, histopathological changes can range in severity. Common findings include degeneration and necrosis of the olfactory sensory neurons, atrophy of the epithelium, and replacement of the specialized olfactory mucosa with a less specialized, non-sensory respiratory-like epithelium. nih.govresearchgate.net In some cases, inflammation of the underlying lamina propria may also be observed. researchgate.net These changes are typically evaluated in specific anatomical sections of the nasal cavity to characterize the distribution and severity of the lesions. nih.gov

Liver: Histopathological evaluation of the liver in cases of drug-induced toxicity can reveal a spectrum of changes. nih.gov Common findings include:

Hepatocellular Necrosis: Death of liver cells, which can be focal, zonal, or massive.

Steatosis: Accumulation of fat droplets within hepatocytes (liver cells). nih.gov

Inflammation: Infiltration of inflammatory cells, such as lymphocytes and neutrophils.

Cholestasis: A decrease in bile flow, which can lead to the accumulation of bile pigment in hepatocytes and bile canaliculi. nih.gov

Fibrosis: The formation of scar tissue in response to chronic injury.

Repeated-dose toxicity studies are designed to evaluate the effects of a substance after prolonged or repeated exposure. The primary goal is to characterize the toxicological profile of a compound, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL). europa.eu

These studies are typically conducted in at least two species, one rodent and one non-rodent. europa.eu The general principles for conducting such studies include:

Dose Selection: At least three dose levels are typically used: a high dose that produces evident toxicity but not excessive mortality, a low dose that produces no apparent toxic effects, and an intermediate dose. europa.eu

Duration: The duration of the study depends on the intended potential for human exposure and can range from subacute (14-28 days) to subchronic (typically 90 days) or chronic (1 year or longer). europa.eu

Administration Route: The route of administration should be relevant to the expected route of human exposure. europa.eu

Parameters Monitored: A comprehensive set of parameters is evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and, upon completion, gross necropsy and histopathological examination of a wide range of tissues. europa.eu

The data from these studies are crucial for characterizing the dose-response relationship and understanding the potential for cumulative toxicity. europa.eu

Metabolism and Pharmacokinetics

Metabolism and pharmacokinetics involve the study of a compound's absorption, distribution, metabolism, and excretion (ADME). mhmedical.com These processes determine the concentration and duration of a compound's presence at its target site. mhmedical.com

The processes of ADME govern the journey of a chemical substance through the body.

Absorption: This is the process by which a substance enters the bloodstream. For orally administered compounds, this involves passage through the gastrointestinal tract.

Distribution: Once in the bloodstream, the compound is distributed to various tissues and organs throughout the body. mhmedical.com Studies with the related compound 2,6-dichlorothiobenzamide (DCTBA) in mice demonstrated distribution to the nasal mucosa, trachea, tongue, esophagus, kidney, and liver. nih.gov

Excretion: This is the removal of the compound and its metabolites from the body. Research on DCTBA in rodents and goats has shown that urine is the major route for excretion. nih.gov The data also indicated that enterohepatic circulation, a process where substances are excreted via bile into the intestine and then reabsorbed, occurred with this related compound. nih.gov

The biotransformation of a xenobiotic into other molecules, known as metabolites, is a key aspect of its biological activity and elimination. Studies on the metabolism of the related compound 2,6-dichlorothiobenzamide (DCTBA) in rats provide insight into potential metabolic pathways. A significant finding was that the thiobenzamide (B147508) moiety of DCTBA was converted to a nitrile in all identified urinary metabolites. nih.gov No hydrolysis of the nitrile group to an amide or acid was detected. nih.gov

The biotransformation of DCTBA involved several key reactions, including hydroxylation, conjugation with N-acetylcysteine, and methylation. The table below summarizes the metabolites identified in the urine or bile of rats administered 2,6-dichlorobenzonitrile (the nitrile form of DCTBA) or 2,6-dichlorothiobenzamide itself. nih.gov

| Metabolite Class | Ring Substituents |

|---|---|

| Hydroxylated Metabolites | Cl₂, OH (three isomers) |

| Di-hydroxylated Metabolites | Cl₂, (OH)₂ |

| Dechlorinated & Hydroxylated Metabolites | Cl, (OH)₂ |

| Sulfur-containing Metabolites | Cl, OH, SH |

| Cl, OH, SCH₃ | |

| Sulfur-oxidized Metabolites | SCH₃, SOCH₃, OH |

| N-acetylcysteine Conjugates (Mercapturic Acids) | Cl₂, S-(N-acetyl)cysteine |

| Cl, S-(N-acetyl)cysteine | |

| Cl, OH, S-(N-acetyl)cysteine |

Data derived from studies on the related compound 2,6-dichlorothiobenzamide (DCTBA) in rats. nih.gov

Role of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450, Glutathione S-Transferase) in Biotransformation

The biotransformation of foreign compounds (xenobiotics) is a crucial detoxification process in most living organisms. This process is generally divided into phases, with Phase I and Phase II being the most prominent.

Cytochrome P450 (CYP450) : This superfamily of heme-containing enzymes is a primary player in Phase I metabolism. nih.govnih.gov Located predominantly in the endoplasmic reticulum of liver cells, but also present in other tissues, CYPs catalyze a variety of reactions, including oxidation, reduction, and hydrolysis. nih.govresearchgate.net These reactions typically introduce or expose functional groups on a xenobiotic molecule, making it more water-soluble and preparing it for Phase II reactions. nih.gov In humans, CYP families 1, 2, and 3 are responsible for the metabolism of the vast majority of drugs and environmental chemicals. nih.govmdpi.com A single compound can be metabolized by multiple CYP isoenzymes, leading to a variety of metabolites. nih.gov Conversely, genetic variations (polymorphisms) in CYP genes can lead to significant differences in enzyme activity among individuals, affecting how a chemical is metabolized and its potential toxicity. mdpi.com

Glutathione S-Transferase (GST) : GSTs are a major family of Phase II detoxification enzymes. mdpi.comnih.gov Their primary function is to catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic xenobiotics or their metabolites from Phase I. nih.govmdpi.com This reaction neutralizes the reactivity of the compound and significantly increases its water solubility, facilitating its excretion from the body. mdpi.com GSTs are found in cytosolic, mitochondrial, and microsomal fractions of the cell and are divided into several classes based on their structure and substrate specificity. mdpi.comnih.gov The conjugation of GSH to a xenobiotic is a critical step in preventing cellular damage, particularly to DNA. nih.gov

Table 1: Key Xenobiotic Metabolizing Enzyme Families

| Enzyme Family | Metabolic Phase | Primary Function | Cellular Location |

|---|---|---|---|

| Cytochrome P450 (CYP450) | Phase I | Oxidation, reduction, hydrolysis of xenobiotics to introduce or expose functional groups. nih.govnih.gov | Primarily Endoplasmic Reticulum nih.gov |

| Glutathione S-Transferase (GST) | Phase II | Conjugation of glutathione to electrophilic compounds to detoxify and increase water solubility. nih.govnih.gov | Cytosol, Mitochondria, Microsomes nih.govnih.gov |

Mercapturic Acid Pathway and Detoxification Mechanisms

The mercapturic acid pathway is the principal route for the elimination of xenobiotics that have been conjugated with glutathione. mdpi.com Following the initial conjugation reaction catalyzed by GSTs, the resulting glutathione S-conjugate undergoes a series of enzymatic steps. First, the glutamate and glycine residues are sequentially cleaved from the glutathione moiety. The remaining cysteine S-conjugate is then N-acetylated to form a mercapturic acid (an N-acetylcysteine S-conjugate).

These final mercapturic acid products are highly water-soluble and are readily excreted from the body, primarily in the urine. mdpi.com This pathway represents a major detoxification mechanism, effectively converting reactive and often lipophilic compounds into inert, excretable metabolites. nih.gov While this pathway is overwhelmingly a detoxification process, in some specific cases, the intermediate cysteine S-conjugates can be bioactivated by other enzymes to form reactive thiols that may contribute to toxicity. nih.gov

Environmental Fate and Degradation

Specific information on the environmental fate and degradation of this compound is not available in the search results. The behavior of a chemical in the environment is governed by its physical and chemical properties and its susceptibility to various degradation processes.

Environmental Transformation Products

When pesticides and other chemicals are released into the environment, they can break down into other compounds known as transformation products. nih.govnih.gov This transformation can occur through biological processes (biodegradation) or abiotic processes like hydrolysis (reaction with water) and photolysis (breakdown by sunlight). These transformation products can sometimes be more persistent, mobile, or toxic than the original parent compound. nih.gov For example, studies on the fungicide chlorothalonil and the herbicide metolachlor have shown that their transformation products are frequently detected in water sources, sometimes at higher concentrations than the parent chemical. nih.gov Identifying and monitoring these products is a critical aspect of environmental risk assessment. nih.gov

Degradation Pathways in Various Environmental Matrices

The degradation of a chemical compound in the environment depends on the specific matrix (soil, water, air) and the conditions present (e.g., pH, temperature, microbial population, sunlight).

Soil: In soil, both microbial degradation and abiotic processes contribute to the breakdown of xenobiotics. The rate of degradation is influenced by soil type, organic matter content, moisture, and temperature.

Water: In aquatic environments, photolysis can be a significant degradation pathway for compounds that absorb sunlight. nih.gov Hydrolysis and microbial degradation also occur. The persistence of a chemical in water is affected by factors like pH, temperature, and the presence of other substances that can act as photosensitizers.

Air: In the atmosphere, chemicals can be degraded by reacting with photochemically produced hydroxyl radicals. They can also be removed from the air through wet deposition (rain) or dry deposition.

Impact on Non-Target Organisms

No data exists within the search results on the specific effects of this compound on non-target organisms. Pesticides, by design, are biologically active molecules, and their release into the environment can have unintended consequences for organisms other than the target pest. epa.govbiorxiv.org

The toxicity of a pesticide to a non-target species depends on the organism, the level and duration of exposure, and the specific mechanism of action of the chemical. sciencepublishinggroup.com For example, neonicotinoid insecticides have been shown to have a wide range of toxic effects on non-target aquatic organisms, including fish, crustaceans, and insects, affecting their growth, behavior, and reproduction. sciencepublishinggroup.commdpi.com Assessing the acute and chronic toxicity to a range of representative species is essential for understanding the ecological risk posed by a chemical. biorxiv.org

Structure Activity Relationship Sar Studies of 3,5 Dichlorothiobenzamide Derivatives

Correlating Structural Modifications with Herbicidal Activity

While direct studies on 3,5-dichlorothiobenzamide are limited, research on the closely related N,N-dialkyl-3,5-dichlorobenzamides provides significant SAR insights into their phytotoxic effects. nih.gov These studies demonstrate that the nature of the substituents on the amide nitrogen is crucial for both the potency and selectivity of their herbicidal activity.

Asymmetric N,N-dialkyl-3,5-dichlorobenzamides have shown high phytotoxic activity and good selectivity against certain graminaceous weeds. nih.gov The key findings from these studies indicate that the most effective compounds for weed control, while remaining non-toxic to key agricultural crops, possess specific structural features on the amide nitrogen. These include a branched C4 or C5 alkyl group, such as a sec-butyl or 1-methylbutyl group, paired with a second C3 or C4 alkyl group. nih.gov The presence of these branched and moderately sized alkyl chains appears to be optimal for interaction with the herbicidal target.

Table 1: SAR of N,N-Dialkyl-3,5-Dichlorobenzamide Derivatives as Herbicides This table summarizes structure-activity relationship data for herbicidal activity based on findings from related benzamide (B126) compounds.

| R1 Group (on Amide N) | R2 Group (on Amide N) | Herbicidal Activity Level | Crop Selectivity |

| Branched C4 or C5 | Branched/Linear C3 or C4 | High | Good |

| n-butyl | C2 to C4 | High | Variable |

| tert-butyl | C2 to C4 | High | Variable |

Data synthesized from studies on asymmetric N,N-dialkyl-3,5-dichlorobenzamides. nih.gov

These findings suggest that for this compound derivatives, modifications at the nitrogen atom of the thioamide group would be a critical area for optimization to develop potent and selective herbicides.

Elucidating SAR for Antimicrobial and Antifungal Efficacy

The 3,5-dichlorophenyl motif is a key component in a variety of compounds exhibiting antimicrobial and antifungal properties. In the development of novel fungicides, the 3,5-dichlorobenzyl fragment has been identified as a highly active structural component. nih.gov This has been demonstrated in a series of ester derivatives designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, which are a major class of fungicides. nih.gov

One study synthesized various compounds through the esterification of 3,5-dichlorobenzyl alcohol with different acids. nih.gov Among these, a derivative (designated as compound 5 in the study) showed remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid. nih.gov This indicates that replacing the amide bond of traditional carboxamide fungicides with an ester bond can maintain high fungicidal activity, as long as the crucial 3,5-dichlorophenyl group is present. nih.gov The study confirmed that this activity is linked to the inhibition of the SDH enzyme. nih.gov

Further supporting the role of the dichlorophenyl group, studies on other heterocyclic systems, such as 3,4-dihydropyrimidine-2(1H)-ones, have shown that a phenyl ring at the C-4 position substituted with an electron-withdrawing group, like chlorine, enhances antifungal activity. nih.gov Similarly, the halogenation of benzofuran (B130515) derivatives has been shown to drastically increase their antifungal effects. nih.gov

Table 2: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative This interactive table displays the EC50 values for a key derivative against two plant pathogens.

| Compound | Target Fungus | EC50 (mg/L) |

| 3,5-Dichlorobenzyl Ester Derivative (Cmpd 5) | Botrytis cinerea | 6.60 |

| 3,5-Dichlorobenzyl Ester Derivative (Cmpd 5) | Rhizoctonia solani | 1.61 |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 1.01 |

Data sourced from a study on novel succinate dehydrogenase inhibitors. nih.gov

SAR in Anticancer Potency and Selectivity

The inclusion of halogen atoms, particularly chlorine, in various molecular scaffolds is a well-established strategy for enhancing anticancer activity. nih.govmdpi.com For derivatives of this compound, the two chlorine atoms on the phenyl ring are expected to be major contributors to their potential anticancer effects.

A comprehensive review of benzofuran derivatives highlights that the addition of halogens like chlorine or bromine consistently leads to a significant increase in anticancer activity. mdpi.com This enhanced potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen atom and nucleophilic sites on a biological target, thereby improving binding affinity. mdpi.com

This principle is not limited to benzofurans. The modification of various natural and synthetic compounds with different substituents has been shown to generate potent anticancer agents. nih.gov The strategic placement of functional groups is critical, and chloro groups are frequently associated with increased antiproliferative and antimetastatic effects. nih.gov Although direct SAR studies on this compound for anticancer activity are not widely published, the foundational role of the 3,5-dichlorophenyl moiety in driving anticancer activity in other molecular contexts is a strong indicator of its potential. mdpi.comresearchgate.net

Impact of Substituents on Biological Target Interactions

The substituents on the this compound ring system play a pivotal role in dictating how these molecules interact with their biological targets. The chlorine atoms at the 3 and 5 positions are not merely passive additions; they actively influence the electronic properties and binding capabilities of the molecule.

As noted in the context of anticancer agents, halogens can form halogen bonds, which are specific, non-covalent interactions that can enhance the binding affinity of a ligand to its protein target. mdpi.com This type of interaction could be crucial for the efficacy of this compound derivatives.

In the realm of antifungal agents, derivatives containing the 3,5-dichlorobenzyl group have been shown to target the enzyme succinate dehydrogenase (SDH). nih.gov Molecular modeling and inhibition assays revealed that these compounds function similarly to established SDH inhibitors like boscalid, suggesting a specific interaction with the enzyme's active site. nih.gov

Furthermore, studies on other classes of bioactive molecules have used molecular docking to reveal how specific substituents guide interactions. For instance, docking studies of herbicidal picolinic acid derivatives showed how they fit into the auxin-signaling F-box protein 5 (AFB5) receptor. mdpi.com Similarly, the orientation of a hydroxyl group on a steroid scaffold was found to be critical for its interaction with the metabolizing enzyme CYP24A1, demonstrating that even subtle changes can dramatically alter biological interactions. nih.gov For this compound derivatives, the substituents on the thioamide nitrogen would likely be key determinants for specific interactions within a target's binding pocket, complementing the role of the dichlorinated ring.

Influence of Molecular Features on Metabolic Stability and Toxicity Profiles

The metabolic fate and potential toxicity of this compound derivatives are heavily influenced by their molecular features. The 3,5-dichloro-phenyl group is generally considered to be metabolically stable. mdpi.com Aryl-halide bonds are more resistant to metabolic cleavage compared to aliphatic-halide bonds, which suggests that defluorination is an unlikely metabolic pathway. mdpi.com

The primary site of metabolic transformation is likely to be the thioamide functional group. Thioamides can undergo several metabolic reactions, including S-oxidation to form sulfoxides and sulfones, or hydrolysis to the corresponding amide and subsequently to the carboxylic acid. The specific metabolic pathway would depend on the substituents attached to the thioamide nitrogen.

General principles of drug metabolism indicate that five-membered heterocycles containing sulfur can undergo various biotransformations leading to both stable and reactive metabolites. nih.gov The metabolic stability can also be profoundly affected by seemingly minor structural changes. For example, research on vitamin D3 derivatives showed that the stereochemical orientation of a single hydroxyl group dramatically altered the compound's susceptibility to metabolism by the CYP24A1 enzyme. nih.gov This highlights that the precise three-dimensional structure of a this compound derivative will be a critical factor in determining its metabolic stability and, consequently, its pharmacokinetic profile and potential for toxicity.

Analytical Methodologies for 3,5 Dichlorothiobenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 3,5-Dichlorothiobenzamide from complex mixtures and its subsequent quantification. The choice of technique and detector is dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For thioamides, derivatization may sometimes be necessary to improve volatility and thermal stability. The coupling of GC with various detectors offers high sensitivity and selectivity for chlorinated and sulfur-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique. The mass spectrometer provides structural information, enabling confident identification of the analyte. For related compounds like dichlorobenzamides, GC-MS methods have been developed for their determination in environmental samples. epa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting this compound due to the presence of two chlorine atoms.

Nitrogen-Phosphorus Detector (NPD): The NPD is selective for nitrogen- and phosphorus-containing compounds. While the primary application is for organophosphorus pesticides, it can also respond to nitrogen-containing compounds like thiobenzamides.

Flame Photometric Detector (FPD): The FPD is selective for sulfur- and phosphorus-containing compounds. In the sulfur mode, it would be a suitable detector for this compound.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for quantification, although it lacks the selectivity of the other detectors mentioned.

A study on the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide (B151250) in water utilized packed column gas chromatography with electron capture detection, demonstrating the applicability of GC-ECD for dichlorinated benzamides. epa.gov

Table 1: Hypothetical GC Parameters for this compound Analysis (based on related compounds)

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector Temperature | ECD: 300 °C, MS Transfer Line: 280 °C |

| Injection Mode | Splitless |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

Reverse-phase HPLC is the most common mode for the separation of moderately polar to nonpolar compounds. For dichlorobenzamide isomers, successful separations have been achieved on C18 columns with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.comrsc.org A UV detector is typically used for quantification, as aromatic compounds like this compound exhibit strong absorbance in the UV region. A study on the separation of dichlorobenzene isomers demonstrated the use of a MIL-53(Fe) packed column, showcasing the potential of novel stationary phases. rsc.org

Table 2: Exemplary HPLC Conditions for Dichlorobenzamide Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and screening of compounds. It can be used to monitor reaction progress, check compound purity, and determine appropriate solvent systems for column chromatography. For aromatic amides and thioamides, silica gel plates are commonly used as the stationary phase with a variety of mobile phases depending on the polarity of the analyte. nih.govniscpr.res.in Visualization can be achieved under UV light or by using specific staining reagents.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique like GC or HPLC.

The identification of metabolites is crucial for understanding the biotransformation of a compound. GC-MS and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice for metabolite profiling studies. Studies on the metabolism of 2,6-Dichlorobenzamide in rats and mice have identified several metabolites, including hydroxylated and sulfur-containing derivatives. tandfonline.comnih.gov These studies utilized mass spectrometry to identify the structures of the metabolites. tandfonline.comnih.gov LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and structural characterization of metabolites even at low concentrations in complex biological matrices.

For 3,5-Dichlorobenzamide (C7H5Cl2NO), the monoisotopic mass is approximately 189 Da. nih.gov Key fragmentation pathways for benzamides typically involve cleavage of the C-N bond and loss of the amide group or parts of it. The fragmentation of chlorinated aromatic compounds can also involve the loss of chlorine atoms or HCl. acs.org

Table 3: Predicted Key Fragments for 3,5-Dichlorobenzamide

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 189/191/193 | [M]+• (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 173/175/177 | [M-NH2]+ |

| 145/147 | [M-NH2-CO]+ |

| 110 | [C6H3Cl]+ |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of this compound. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, bonding, and electronic environment can be obtained. The primary spectroscopic methods for the characterization of this compound include Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of the molecule's covalent bonds.

For this compound, the vibrational spectra are expected to be dominated by contributions from the primary thioamide group (-CSNH2) and the 3,5-disubstituted benzene (B151609) ring. The thioamide group gives rise to several characteristic bands, often referred to as the thioamide A, B, and G bands, which result from coupled vibrations of the C-N, N-H, and C=S bonds. scispace.com

The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The presence of two chlorine atoms on the benzene ring will also result in characteristic C-Cl stretching vibrations, typically observed in the lower frequency region of the IR spectrum.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which can sometimes be weak in the IR spectrum. nih.govnih.govoptica.org The combination of both IR and Raman data provides a more complete picture of the vibrational modes of this compound.

Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretching | 3400 - 3200 | Two bands expected for the primary amine, corresponding to symmetric and asymmetric stretching. |

| Aromatic C-H stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Thioamide B band (C-N stretch & N-H bend) | 1650 - 1550 | A strong band resulting from the coupling of C-N stretching and N-H bending modes. scispace.com |

| Aromatic C=C stretching | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations within the benzene ring. |

| N-H bending | 1450 - 1400 | Bending (scissoring) vibration of the primary amine. |

| C-Cl stretching | 800 - 600 | Stretching vibrations of the carbon-chlorine bonds. |

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H stretching | 3100 - 3000 | Symmetric stretching of the aromatic C-H bonds. |

| Aromatic ring breathing | ~1000 | A characteristic symmetric vibration of the benzene ring. |

| C=S stretching | 800 - 600 | The carbon-sulfur double bond stretch, often a strong band in the Raman spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial structural information.

In the ¹H NMR spectrum, the protons of the thioamide group (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The aromatic protons on the dichlorinated ring will give rise to distinct signals in the downfield region, with their multiplicity determined by spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon of the thioamide group (C=S) is expected to be significantly deshielded and appear at a high chemical shift. The aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the thioamide group.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 8.0 - 9.5 | Broad Singlet |

| Aromatic H (at C2, C6) | 7.5 - 8.0 | Doublet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S | 190 - 210 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the principal chromophores are the aromatic ring and the thioamide group.

The spectrum is expected to show two main types of transitions: a lower-energy, lower-intensity absorption corresponding to the n → π* transition of the non-bonding electrons on the sulfur atom to an anti-bonding π orbital, and a higher-energy, higher-intensity absorption corresponding to the π → π* transition within the conjugated system of the benzene ring and the thioamide group. scispace.com The solvent can influence the position of these absorption maxima.

Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Benzene ring and thioamide group |

Future Research Directions and Translational Applications

Design and Synthesis of Next-Generation 3,5-Dichlorothiobenzamide Analogues

The design and synthesis of novel analogues are a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, future research could focus on creating a library of derivatives by modifying its core structure. Drawing inspiration from studies on related compounds, several strategies could be employed.

One approach involves the modification of the thioamide group. The synthesis of thiobenzanilides, for instance, has yielded compounds with significant anticancer activity. nih.gov Similarly, creating derivatives where the thioamide nitrogen is part of a heterocyclic system, such as a thioquinazolinone, has led to potent histone deacetylase (HDAC) inhibitors. nih.gov Another avenue for analogue design is the substitution pattern on the phenyl ring. While the 3,5-dichloro substitution is a starting point, exploring other halogen substitutions or the introduction of different functional groups could modulate biological activity. For example, studies on 3,5-dinitrobenzamide (B1662146) derivatives have shown that specific substitutions can lead to potent antimycobacterial agents. nih.gov

The synthesis of these new analogues would likely follow established synthetic routes for thioamides, which can often be prepared from the corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide. The biological evaluation of these new compounds would be crucial to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules.

Table 1: Examples of Biologically Active Benzamide (B126) and Thiobenzamide (B147508) Analogues

| Compound Class | Example Compound | Biological Activity |

| Thiobenzanilides | N-(4-bromophenyl)-4-nitrothiobenzamide | Anticancer (induces apoptosis in melanoma cells) nih.gov |

| Thioquinazolinones | Thioquinazolinone-based 2-aminobenzamide | HDAC inhibitor with antiproliferative activity nih.gov |

| Dinitrobenzamides | N-((2-(4-fluorophenyl)ethyl)…) -3,5-dinitrobenzamide | Antimycobacterial nih.gov |

| Azothiazoles | Azothiazoles based on thioamide | Anticancer (promotes apoptosis) mdpi.com |

Advanced Preclinical Development for Promising Biological Activities

Given the diverse biological activities observed in structurally related compounds, this compound and its future analogues warrant investigation in a range of preclinical models. Based on the activities of similar molecules, several therapeutic areas present promising avenues for exploration.

Anticancer Activity: A significant body of research points to the anticancer potential of thiobenzamide derivatives. nih.govnih.gov Preclinical development would involve screening this compound and its analogues against a panel of human cancer cell lines to determine their cytotoxic and cytostatic effects. For promising candidates, further studies would be necessary to elucidate the mechanism of action, which could involve the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways, as has been observed for other thiobenzanilides. nih.gov In vivo studies using xenograft models would then be essential to evaluate anti-tumor efficacy. nih.gov

Antimycobacterial Activity: The emergence of drug-resistant tuberculosis necessitates the discovery of new antimycobacterial agents. The potent activity of 3,5-dinitrobenzamide derivatives against Mycobacterium tuberculosis suggests that this compound could also possess antimycobacterial properties. nih.gov Preclinical evaluation would involve determining the minimum inhibitory concentration (MIC) against drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Other Potential Activities: The broader class of thioamides and related heterocycles has been associated with a wide range of biological activities, including antifungal, anti-inflammatory, and anthelmintic properties. nih.govnih.gov A comprehensive preclinical development plan would include screening for these activities to fully explore the therapeutic potential of this compound and its derivatives.

Investigation of Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and overcome potential resistance mechanisms, the investigation of combination therapies is a critical step in drug development. mdpi.comnih.gov For this compound, this could involve combining it with existing therapeutic agents.

If this compound is found to have anticancer properties, it could be tested in combination with standard-of-care chemotherapeutics or targeted agents. For example, if it induces apoptosis through a specific pathway, combining it with a drug that targets a complementary pathway could lead to synergistic cell killing. mdpi.com Similarly, if it shows antimycobacterial activity, combining it with existing anti-tuberculosis drugs could help to shorten treatment duration and combat resistance. The rationale for combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells or pathogens to develop resistance. mdpi.com

Preclinical studies would be required to assess the synergistic, additive, or antagonistic effects of these combinations. This would typically involve in vitro cell-based assays followed by in vivo studies in relevant disease models to confirm the enhanced efficacy and to evaluate any potential for increased toxicity.

Development of Novel Formulations and Delivery Systems

The physicochemical properties of a drug candidate, such as its solubility and stability, can significantly impact its bioavailability and therapeutic efficacy. Thioamides can sometimes present formulation challenges. The development of novel drug delivery systems (DDS) could be crucial for the successful clinical translation of this compound. nih.gov

Novel formulations can enhance drug stability, improve solubility, and enable targeted delivery to the site of action, thereby increasing therapeutic efficacy and reducing systemic side effects. ekb.egnih.gov Depending on the therapeutic application, various DDS could be explored:

Nanoparticle-based systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and pharmacokinetic profile. nih.gov

Targeted delivery systems: For anticancer applications, nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells, leading to targeted drug accumulation in the tumor. nih.gov